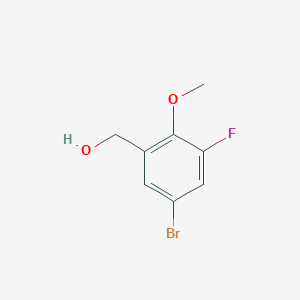

(5-Bromo-3-fluoro-2-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-3-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMACJKTPMUUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628957 | |

| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470668-69-0 | |

| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies

Convergent and Linear Synthesis Pathways to (5-Bromo-3-fluoro-2-methoxyphenyl)methanol

The construction of this compound can be approached through either linear or convergent synthesis. A linear synthesis involves the sequential modification of a starting material, adding one functional group at a time until the final product is achieved. In contrast, a convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the later stages. For a molecule of this complexity, a linear approach is often more practical, building upon a substituted benzene (B151609) ring precursor.

Precursor Design and Retrosynthetic Analysis

Retrosynthetic analysis is the process of deconstructing the target molecule to identify plausible precursors and viable reaction pathways. researchgate.netias.ac.inamazonaws.com For this compound, the primary disconnection occurs at the C-C bond between the aromatic ring and the hydroxymethyl group. This suggests that the hydroxymethyl group can be installed onto a pre-functionalized benzene ring.

This leads to two main retrosynthetic approaches:

Formylation-Reduction Pathway: The hydroxymethyl group (-CH₂OH) can be derived from a formyl group (-CHO) via reduction. This disconnection points to (5-Bromo-3-fluoro-2-methoxy)benzaldehyde as a key intermediate.

Grignard Pathway: The hydroxymethyl group can be introduced by reacting a suitable organometallic reagent, such as a Grignard reagent, with formaldehyde (B43269). This identifies a Grignard reagent derived from 1,5-dibromo-3-fluoro-2-methoxybenzene or a related halogenated precursor as a critical component.

Further deconstruction of the aromatic ring precursor, 5-bromo-3-fluoro-2-methoxybenzaldehyde, involves considering the directing effects of the substituents. The methoxy (B1213986) group is an ortho-, para-director, while the halogens are ortho-, para-directing but deactivating. The strategic introduction of these groups is crucial for regiochemical control.

Directed Ortho-Metalation and Related Aryl Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca

In the context of synthesizing this compound, the methoxy group (-OCH₃) can serve as a moderately effective DMG. organic-chemistry.org The fluorine atom can also act as a directing group. researchgate.net The lithiation would be expected to occur at the C6 position, ortho to the methoxy group.

A plausible synthetic sequence could involve:

Starting with a precursor like 1-bromo-3-fluoro-2-methoxybenzene.

Performing a directed ortho-metalation at the position between the methoxy and fluoro groups.

Quenching the resulting aryllithium intermediate with an appropriate electrophile to introduce the hydroxymethyl group or a precursor to it.

The relative directing ability of the substituents is a key consideration. The methoxy group is generally a stronger DMG than fluorine, which would favor lithiation at the C6 position.

Introduction of the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group is a critical step in the synthesis. taylorandfrancis.com This can be achieved through several methods, with formylation-reduction and Grignard chemistry being two prominent approaches.

This two-step process involves first introducing a formyl group (-CHO) onto the aromatic ring, followed by its reduction to a hydroxymethyl group (-CH₂OH).

Formylation: Aromatic formylation can be achieved using various reagents. wikipedia.orgtcichemicals.com The Vilsmeier-Haack reaction, which uses a mixture of dimethylformamide (DMF) and phosphoryl chloride, is a common method for formylating electron-rich aromatic rings. tcichemicals.com Given the activating nature of the methoxy group, this reaction could be suitable for a precursor like 1-bromo-5-fluoro-2-methoxybenzene.

Reduction: The resulting benzaldehyde (B42025) derivative can then be reduced to the corresponding benzyl (B1604629) alcohol. This reduction is typically accomplished with high yield using mild reducing agents.

| Reducing Agent | Typical Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol (B145695), room temperature | Highly selective for aldehydes and ketones. |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | More powerful, less selective than NaBH₄. |

| Hydrogen (H₂) with a catalyst | Palladium on carbon (Pd/C), Platinum oxide (PtO₂) | Catalytic hydrogenation is effective but may not be compatible with all functional groups. |

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles used to form carbon-carbon bonds. byjus.comkhanacademy.org The synthesis of a primary benzyl alcohol like this compound can be achieved by reacting a suitable aryl Grignard reagent with formaldehyde. rsc.org

The key steps in this approach are:

Formation of the Grignard Reagent: An aryl halide precursor, such as 1,5-dibromo-3-fluoro-2-methoxybenzene, is reacted with magnesium metal in an ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent. byjus.comresearchgate.net It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are highly reactive towards water. byjus.com

Reaction with Formaldehyde: The freshly prepared Grignard reagent is then treated with formaldehyde (or its solid polymer, paraformaldehyde). This reaction forms an intermediate magnesium alkoxide salt.

Hydrolysis: An acidic workup (e.g., with aqueous HCl or NH₄Cl) protonates the alkoxide to yield the final primary benzyl alcohol. rsc.org

Halogenation and Alkoxylation Strategies on the Aromatic Ring

The timing and method of introducing the bromo, fluoro, and methoxy groups are critical for the success of the synthesis. mt.comwikipedia.org The directing effects of these substituents must be carefully managed to achieve the desired 1,2,3,5-substitution pattern.

Fluorination: Introducing a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. wikipedia.orgyoutube.com More commonly, fluorinated starting materials are used, or the fluorine is introduced via reactions like the Balz-Schiemann reaction on an aniline (B41778) precursor. wikipedia.org

Bromination: Electrophilic aromatic bromination is a standard method for introducing a bromine atom. youtube.com Reagents like bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) can be used. libretexts.org The position of bromination will be directed by the existing substituents on the ring. For instance, brominating 3-fluoro-2-methoxyphenol (B1340368) would likely lead to substitution at the position para to the hydroxyl group and ortho to the methoxy group.

Alkoxylation: A methoxy group is typically introduced via Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like methyl iodide or dimethyl sulfate.

A potential linear sequence could start from a commercially available fluorinated phenol (B47542) or aniline, followed by sequential methoxylation, bromination, and finally the introduction of the hydroxymethyl group. For example, starting with 2-fluoro-4-methoxyaniline, one could perform a Sandmeyer reaction to introduce the bromine, followed by the introduction of the hydroxymethyl group.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound does not involve the creation of a chiral center in the final molecule itself, as the benzylic carbon is not stereogenic. Therefore, stereoselective synthesis, in the context of generating enantiomers or diastereomers of the final product, is not a primary concern.

However, the regioselectivity of the synthetic route is of paramount importance. The precise placement of the four different substituents on the aromatic ring is critical to achieving the desired isomer. A common and logical approach to the synthesis of this compound involves the reduction of the corresponding aldehyde, 5-Bromo-3-fluoro-2-methoxybenzaldehyde. This strategy effectively separates the challenge of regioselective functionalization of the aromatic ring from the introduction of the methanol moiety.

The key regiochemical challenge lies in the synthesis of the aldehyde precursor. The directing effects of the substituents on an existing benzene ring will govern the position of incoming electrophiles. For instance, starting from a simpler substituted benzene, the introduction of the remaining functional groups must be carefully orchestrated to yield the desired 1,2,3,5-substitution pattern. The interplay of the ortho-, para-directing methoxy group and the meta-directing bromo and fluoro groups (with respect to each other) must be skillfully managed to control the regiochemical outcome of electrophilic aromatic substitution reactions.

Process Chemistry Aspects for Scalable Preparation

The transition from a laboratory-scale synthesis to a large-scale industrial preparation of this compound requires a thorough evaluation of the process chemistry. This involves optimizing reaction conditions, selecting appropriate and sustainable solvents, and meticulously profiling and controlling impurities.

Optimization of Reaction Conditions for Yield and Purity

A crucial step in the scalable synthesis of this compound is the reduction of 5-Bromo-3-fluoro-2-methoxybenzaldehyde. The choice of reducing agent and reaction conditions directly impacts the yield and purity of the final product.

Commonly employed reducing agents for the conversion of aldehydes to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both are effective, sodium borohydride is often preferred for large-scale operations due to its milder reactivity and greater functional group tolerance, which can minimize side reactions. Catalytic hydrogenation is another viable option, offering a greener alternative to metal hydrides. ncert.nic.in

The optimization of this reduction step would involve a systematic study of various parameters, as outlined in the following table:

| Parameter | Range/Options | Rationale |

| Reducing Agent | NaBH₄, LiBH₄, Catalytic Hydrogenation (e.g., H₂/Pd-C) | Balancing reactivity, selectivity, cost, and safety for scale-up. |

| Solvent | Methanol, Ethanol, Isopropanol, Tetrahydrofuran (B95107) (THF) | Ensuring solubility of reactants and compatibility with the reducing agent. |

| Temperature | 0 °C to room temperature | Controlling reaction rate and minimizing the formation of byproducts. |

| Reaction Time | 1 to 24 hours | Ensuring complete conversion of the starting material. |

| Stoichiometry of Reducing Agent | 1.0 to 1.5 equivalents | Optimizing for complete reduction while minimizing excess reagent and associated work-up challenges. |

Careful control of these parameters is essential to maximize the yield of the desired benzyl alcohol and to simplify the subsequent purification process.

Solvent System Selection and Green Chemistry Principles

The choice of solvent is a critical aspect of process chemistry, with significant implications for reaction efficiency, safety, and environmental impact. For the synthesis of this compound, particularly in the reduction step, alcoholic solvents like methanol or ethanol are often suitable when using borohydride reagents. Ethereal solvents such as THF are also commonly used. pearson.com

From a green chemistry perspective, the ideal solvent should be non-toxic, biodegradable, and derived from renewable resources. Water is an excellent green solvent, although the solubility of the organic substrates can be a limitation. mdpi.com Research into catalytic reductions in aqueous media or the use of greener solvent alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, is an active area of investigation in sustainable chemistry.

The principles of green chemistry also advocate for minimizing waste and maximizing atom economy. In this context, catalytic hydrogenation presents a significant advantage over stoichiometric reducing agents, as it generates minimal waste. The selection of a solvent system that facilitates easy product isolation and solvent recycling is also a key consideration in developing a sustainable manufacturing process.

Impurity Profiling and Control in Synthetic Routes

A comprehensive understanding of the potential impurities that can arise during the synthesis of this compound is crucial for ensuring the quality and safety of the final product. Impurities can originate from starting materials, side reactions, or degradation of the product.

In the likely synthetic route involving the reduction of 5-Bromo-3-fluoro-2-methoxybenzaldehyde, potential impurities could include:

Unreacted Starting Material: Residual 5-Bromo-3-fluoro-2-methoxybenzaldehyde.

Over-reduction Products: In cases where the aromatic ring is susceptible to reduction, though less likely under standard aldehyde reduction conditions.

Byproducts from the Aldehyde Synthesis: Impurities carried over from the preparation of the benzaldehyde precursor.

Solvent Adducts: Formation of byproducts resulting from the reaction of intermediates with the solvent.

A robust impurity control strategy would involve:

Stringent quality control of starting materials.

Optimization of reaction conditions to minimize side reactions.

Development of effective purification methods , such as recrystallization or chromatography, to remove identified impurities.

Implementation of in-process controls and analytical testing to monitor the impurity profile at each stage of the synthesis.

The following table outlines potential impurities and their likely sources:

| Potential Impurity | Likely Source |

| 5-Bromo-3-fluoro-2-methoxybenzaldehyde | Incomplete reduction of the starting material. |

| 1-Bromo-3-fluoro-2-methoxy-5-methylbenzene | Potential over-reduction, though less common. |

| Impurities from the synthesis of the aldehyde | Carried over from the previous synthetic step. |

By proactively identifying and controlling these impurities, a robust and reliable process for the production of high-purity this compound can be established.

Chemical Transformations and Derivatization Reactions

Reactivity of the Benzyl (B1604629) Alcohol Functionality

The primary alcohol group attached to the benzene (B151609) ring is a key site for various chemical modifications, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The benzylic alcohol of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol can be selectively oxidized to the corresponding aldehyde, 5-Bromo-3-fluoro-2-methoxybenzaldehyde, or further to the carboxylic acid, 5-Bromo-3-fluoro-2-methoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

For the partial oxidation to the aldehyde, mild oxidizing agents are typically employed to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation under controlled conditions.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Product | Reagent(s) |

| This compound | 5-Bromo-3-fluoro-2-methoxybenzaldehyde | Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO2) |

| This compound | 5-Bromo-3-fluoro-2-methoxybenzoic acid | Potassium permanganate (B83412) (KMnO4) or Chromic acid |

Etherification and Esterification of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to form a variety of derivatives.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from this alcohol. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the desired ether. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a viable method. Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride or anhydride can be used in the presence of a base like pyridine (B92270). For instance, reaction with acetic anhydride in pyridine would yield (5-Bromo-3-fluoro-2-methoxyphenyl)methyl acetate (B1210297).

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of the benzyl alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the benzylic carbon. Treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding benzyl chloride or benzyl bromide, respectively. These benzylic halides are then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. For example, reaction with sodium cyanide would introduce a cyano group, while reaction with sodium azide (B81097) would yield a benzyl azide.

Aromatic Ring Functionalization

The bromine atom on the aromatic ring of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. google.com In the context of this compound, the bromine atom can be coupled with a variety of boronic acids or their corresponding esters to introduce new aryl, heteroaryl, or vinyl groups.

The general reaction involves a palladium catalyst, often with a phosphine (B1218219) ligand, and a base in a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can depend on the specific boronic acid being used. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively reported, the reactivity is expected to be similar to other bromo-fluoro-methoxy substituted aromatic compounds. The presence of the ortho-methoxy group and the meta-fluoro group can influence the electronic properties of the C-Br bond and may require optimization of the reaction conditions.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid Derivative | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | (3-Fluoro-2-methoxy-[1,1'-biphenyl]-5-yl)methanol |

| This compound | Thiophene-2-boronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane/Water | (3-Fluoro-2-methoxy-5-(thiophen-2-yl)phenyl)methanol |

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of biaryl and heteroaryl structures from this compound, highlighting its utility as a synthetic intermediate.

Synthesis of Analogues and Homologues

This compound is a valuable building block for the synthesis of a diverse range of analogues and homologues. Modifications can be introduced at the substituent positions on the aromatic ring or by elaborating the methanol (B129727) side chain.

The functional groups on the aromatic ring offer several handles for modification:

Bromo Group: As discussed, the primary utility of the bromo group is its participation in cross-coupling reactions to introduce new carbon or heteroatom substituents.

Fluoro Group: The fluorine atom is generally stable but can be subject to nucleophilic aromatic substitution under specific conditions, particularly if activated by other electron-withdrawing groups.

Methoxy (B1213986) Group: The methoxy group can be cleaved to reveal a phenol (B47542) using reagents like boron tribromide (BBr₃). The resulting phenol can then be further functionalized, for example, by alkylation to introduce different ether linkages.

The primary alcohol of the methanol side chain is a key site for a variety of chemical transformations.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. This transformation introduces new functionalities that can be used for further synthetic elaborations, such as reductive amination or amide bond formation.

Etherification: The alcohol can be converted into an ether through reactions with alkyl halides or other electrophiles under basic conditions. For example, reaction with propargyl bromide would yield a propargyl ether, which can participate in click chemistry or other reactions involving the alkyne.

Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters.

Conversion to Halide: The hydroxyl group can be converted into a halide (e.g., a chloride or bromide) using standard reagents such as thionyl chloride or phosphorus tribromide. The resulting halomethyl group is a good electrophile for nucleophilic substitution reactions.

The following table summarizes the potential transformations of the methanol side chain:

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | KMnO₄, Jones reagent | Carboxylic Acid |

| Etherification | NaH, Alkyl Halide | Ether |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |

Advanced Spectroscopic Characterization and Computational Chemistry

Comprehensive Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable tools for determining the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained. For (5-Bromo-3-fluoro-2-methoxyphenyl)methanol, a combination of Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provides a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the chemical shifts, coupling constants, and signal intensities, the connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate chemical environment. The predicted ¹H NMR spectrum of this compound in a common solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aromatic, methylene (B1212753), methoxy (B1213986), and hydroxyl protons.

The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing bromine and fluorine atoms. The two aromatic protons are expected to appear as doublets due to coupling with the fluorine atom and with each other. The methylene protons of the -CH₂OH group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The methoxy protons would give rise to a sharp singlet around 3.8-4.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent, but it is expected to be in the 1.5-3.0 ppm range.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~4.7 | s | 2H | -CH₂OH |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.5 | br s | 1H | -OH |

Note: These are predicted values and may vary from experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the methoxy group will be shifted downfield, while the carbons bonded to the electronegative bromine and fluorine atoms will also experience characteristic shifts. The carbon of the methylene group (-CH₂OH) is expected to appear in the range of 60-70 ppm, and the methoxy carbon (-OCH₃) will be observed around 55-65 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~155 | C-F |

| ~150 | C-OCH₃ |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~115 | C-Br |

| ~110 | Ar-C |

| ~65 | -CH₂OH |

| ~60 | -OCH₃ |

Note: These are predicted values and may vary from experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps between different nuclei.

Correlation Spectroscopy (COSY): A COSY spectrum would reveal the scalar coupling between protons. For this compound, it would show a correlation between the two aromatic protons, confirming their adjacent positions. It could also show a correlation between the methylene and hydroxyl protons, depending on the solvent and temperature.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the proton signals to their corresponding carbon signals, for instance, linking the methylene proton signal to the -CH₂OH carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of molecules. The absorption of infrared radiation corresponds to specific vibrational modes, providing a "fingerprint" of the functional groups present in the molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands for the hydroxyl, methoxy, and substituted aromatic functionalities.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methoxy and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

C=C Stretch: The aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the alcohol and the methoxy group are expected to produce strong bands in the 1000-1300 cm⁻¹ region.

C-Br and C-F Stretches: The C-Br stretching vibration typically appears in the 500-600 cm⁻¹ region, while the C-F stretch is found in the 1000-1400 cm⁻¹ range, often overlapping with other signals.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H Stretch |

| 3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| 2850-3000 | Medium | Aliphatic C-H Stretch |

| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |

| 1000-1300 | Strong | C-O Stretch |

| 1000-1400 | Medium-Strong | C-F Stretch |

| 500-600 | Medium-Weak | C-Br Stretch |

Note: These are predicted values and may vary from experimental data.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption properties of this compound, as predicted by UV-Vis spectroscopy principles for aromatic compounds, are dictated by π → π* electronic transitions within the benzene (B151609) ring. libretexts.org The benzene chromophore itself exhibits three characteristic absorption bands around 184 nm, 204 nm, and 255 nm. quimicaorganica.org

Substitution on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands. The substituents on this compound—bromo, fluoro, methoxy, and methanol (B129727)—all act as auxochromes. These groups, possessing non-bonding electrons, can interact with the π-system of the ring, leading to:

Bathochromic Shift (Red Shift): A shift of λmax to longer wavelengths.

Hyperchromic Effect: An increase in the molar absorptivity.

Consequently, the primary and secondary absorption bands for this compound are expected to be shifted to longer wavelengths compared to unsubstituted benzene, likely appearing in the 210-230 nm and 260-290 nm regions. up.ac.za The exact λmax values depend on the solvent used and the interplay of the electronic effects of the various substituents. Time-dependent DFT (TD-DFT) calculations can be employed to theoretically predict the electronic transitions and simulate the UV-Vis spectrum. nih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For this compound (Molecular Formula: C₈H₈BrFO₂), HRMS would provide an exact mass measurement of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its formula. chemscene.com The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units. This isotopic signature is a definitive indicator of a monobrominated compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile compounds like benzyl (B1604629) alcohol derivatives. scholarsresearchlibrary.com In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column and then introduced into the mass spectrometer. shimadzu.com

The electron ionization (EI) mass spectrum would display a characteristic fragmentation pattern. While an experimental spectrum is not available, likely fragmentation pathways for benzyl alcohols can be predicted:

Molecular Ion Peak ([M]⁺): This peak would be observed, showing the characteristic bromine isotope pattern.

Loss of H₂O: Dehydration of the molecular ion is a common fragmentation for alcohols.

Loss of -CH₂OH: Cleavage of the methanol group to form a substituted phenyl radical.

Formation of a Tropylium-like Ion: Benzyl derivatives often rearrange to form a highly stable tropylium (B1234903) cation. The primary fragmentation would likely be the loss of the hydroxyl group, followed by rearrangement of the resulting benzyl cation.

Loss of Halogens: Subsequent fragmentation could involve the loss of Br or F atoms.

The mass-to-charge ratios (m/z) of these fragments provide structural confirmation. For instance, the base peak in the spectrum of benzyl alcohol is often m/z 79, corresponding to the loss of the -OH group and formation of the C₆H₅CH₂⁺ cation. scholarsresearchlibrary.com

| Ion | Predicted m/z (for ⁷⁹Br) | Description |

| [C₈H₈⁷⁹BrFO₂]⁺ | 234 | Molecular Ion ([M]⁺) |

| [C₈H₇⁷⁹BrFO]⁺ | 217 | Loss of -OH |

| [C₇H₅⁷⁹BrFO]⁺ | 203 | Loss of -CH₂OH |

| [C₈H₆⁷⁹BrF]⁺ | 216 | Loss of H₂O |

Theoretical Chemistry and Computational Modeling

Computational modeling serves as a powerful complement to experimental analysis, providing deep insights into the molecular structure and reactivity of this compound. nih.gov DFT methods are the cornerstone of such investigations for organic molecules. nih.gov

Key areas of computational study include:

Molecular Geometry: Calculations can determine bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. This is crucial for understanding steric and electronic interactions between the substituents. nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically around oxygen atoms) and electron-poor (positive potential, around acidic hydrogens) regions, predicting sites for electrophilic and nucleophilic attack, respectively. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule, helping to explain its stability and electronic structure.

These computational tools allow for a detailed exploration of the molecule's properties that can be difficult to probe experimentally, offering a comprehensive understanding of its chemical behavior. nih.govchula.ac.th

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting molecular properties with a favorable balance between accuracy and computational cost. For this compound, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves finding the coordinates that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (specifically the C-O bond of the methoxy group and the C-C bond of the methanol moiety), a conformational analysis is necessary. This involves systematically rotating these bonds to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to identify the global minimum, which represents the most populated and stable structure of the molecule under standard conditions.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would likely be distributed over the aromatic ring with contributions from the bromine atom.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

Note: Specific energy values require dedicated quantum chemical calculations which are not available in the public domain for this molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate areas of high electron density and negative potential (prone to electrophilic attack), while blue regions signify areas of low electron density and positive potential (prone to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy and hydroxyl groups and the fluorine atom, making them sites for electrophilic interaction. Positive potential would be expected around the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). These interactions, referred to as donor-acceptor interactions or hyperconjugation, are crucial for understanding molecular stability. The strength of these interactions is evaluated using second-order perturbation theory. For the title compound, significant interactions would be expected between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of the aromatic ring.

DFT calculations can be used to determine a range of global and local reactivity descriptors that quantify the chemical reactivity of a molecule. Global reactivity indices include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters provide a general measure of a molecule's stability and reactivity.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Softness (S) | 1 / η | Ease of charge transfer |

Note: The calculation of these indices is dependent on the HOMO and LUMO energies.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, one can pinpoint the specific atoms that are most susceptible to attack.

Table 3: Calculated Dipole Moment

| Component | Value (Debye) |

|---|---|

| μ_x | Data not available |

| μ_y | Data not available |

| μ_z | Data not available |

Note: Specific values for the dipole moment components and the total dipole moment are not publicly available and would require specific computational runs.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. bme.huresearchgate.netrsc.org It provides valuable information on properties such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are crucial for understanding a molecule's response to light. researchgate.net For this compound, TD-DFT calculations can elucidate the influence of the bromo, fluoro, and methoxy substituents on its electronic structure and photophysical properties.

Theoretical studies on similar substituted phenols and brominated aromatic compounds have demonstrated that TD-DFT can accurately predict shifts in absorption spectra caused by various functional groups. scilit.comresearchgate.netnih.gov The electronic properties of the substituents (electron-donating or electron-withdrawing) and their positions on the aromatic ring play a critical role in determining the energies of the excited states. nih.gov For instance, the presence of a bromine atom can influence excited-state dynamics, including promoting intersystem crossing due to the heavy-atom effect. nih.gov

A hypothetical TD-DFT calculation for this compound would likely be performed using a functional such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance of accuracy and computational cost. nih.govnih.gov The results would predict the ultraviolet-visible absorption spectrum, identifying the principal electronic transitions. These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often characterized as π → π* transitions in aromatic systems.

Table 1: Hypothetical TD-DFT Calculated Excited State Properties for this compound

| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 4.35 | 285 | 0.08 | HOMO -> LUMO |

| S2 | 4.98 | 249 | 0.15 | HOMO-1 -> LUMO |

| S3 | 5.42 | 229 | 0.05 | HOMO -> LUMO+1 |

Note: This data is illustrative and based on typical values for similar aromatic compounds.

The insights gained from such calculations are instrumental in predicting the photochemical behavior of this compound and designing applications where its interaction with light is important.

Chromatographic Separation and Analytical Method Development

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. libretexts.orglibretexts.org High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for these purposes in synthetic chemistry.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

HPLC is a highly efficient technique for separating, identifying, and quantifying components in a mixture. moravek.com For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. wikipedia.orgyoutube.com In RP-HPLC, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase. wikipedia.orgyoutube.com

A typical HPLC method for analyzing the purity of this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. bme.huwikipedia.org The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. moravek.com More hydrophobic molecules interact more strongly with the C18 stationary phase and thus have longer retention times. wikipedia.org

During the synthesis of this compound, HPLC can be used to monitor the consumption of starting materials and the formation of the product. By injecting aliquots of the reaction mixture at different time points, the relative peak areas of the reactant and product can be tracked to determine the reaction's endpoint. moravek.com

Table 2: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.5 min |

Note: This data is a representative example of a typical HPLC method for a compound of this nature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. libretexts.orglibretexts.org It allows for the quick qualitative assessment of the presence of reactants, products, and byproducts. libretexts.org

To monitor the synthesis of this compound, a small sample of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). orgchemboulder.com The plate is then developed in a chamber containing a suitable solvent system (mobile phase). The choice of solvent system is critical for achieving good separation. orgchemboulder.comreddit.com For a compound with the polarity of this compound, a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly used. chemistryhall.com

As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. libretexts.org By comparing the spots of the reaction mixture with spots of the pure starting material and (if available) the pure product, the progress of the reaction can be easily visualized under UV light or by using a staining agent. libretexts.orgchemistryhall.com The Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. libretexts.org

Table 3: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (70:30, v/v) |

| Visualization | UV light (254 nm) |

| Reactant Rf | ~0.6 (Hypothetical for a less polar precursor) |

| Product Rf | ~0.4 |

Note: Rf values are illustrative and highly dependent on the specific reactants and exact TLC conditions.

Applications of 5 Bromo 3 Fluoro 2 Methoxyphenyl Methanol in Scientific Research and Development

The substituted benzyl (B1604629) alcohol, (5-Bromo-3-fluoro-2-methoxyphenyl)methanol, serves as a versatile intermediate and building block in multiple areas of chemical research. Its unique combination of functional groups—a reactive bromomethyl moiety, a metabolically robust methoxy (B1213986) group, and the modulating effects of bromine and fluorine on the phenyl ring—makes it a valuable precursor in the synthesis of complex molecules for pharmaceuticals, materials science, and potentially agrochemicals.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 470668-69-0 chemscene.com |

| Molecular Formula | C₈H₈BrFO₂ chemscene.com |

| Molecular Weight | 235.05 g/mol chemscene.com |

| Synonym | (5-Bromo-3-fluoro-2-mthoxyphnyl)mthanol chemscene.com |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Q & A

Basic: How can synthetic routes for (5-Bromo-3-fluoro-2-methoxyphenyl)methanol be optimized to improve yield and purity?

Answer:

- Key Method : Use cryogenic conditions (−78°C) for organometallic reactions (e.g., Grignard or lithiation) to minimize side reactions. For example, THF and n-BuLi were employed in a similar synthesis of a bromo-methoxy-fluorophenyl methanol derivative, achieving 97% yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC can resolve polar byproducts. GC-MS or LC-MS should validate purity (>95%) .

- Contingencies : Monitor reaction progress via TLC or in-situ FTIR to detect intermediates and adjust stoichiometry.

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- HRMS : Exact mass analysis (e.g., 234.00205 Da) is essential to distinguish isomers like (5-Bromo-4-fluoro-2-methoxyphenyl)methanol .

- NMR : - and -NMR identify substituent positions. For example, methoxy protons resonate at ~3.8 ppm, while fluorine coupling patterns reveal substitution geometry .

- Supplementary Data : Cross-validate with IR (O-H stretch ~3300 cm) and melting point analysis.

Advanced: How do electron-withdrawing groups (Br, F) influence the reactivity of the methoxy-substituted aromatic ring in further functionalization?

Answer:

- Mechanistic Insight : Bromo and fluoro groups are meta-directing, favoring electrophilic substitution at the 4-position relative to methoxy. This was observed in lithiation reactions where the methoxy group directed aldehyde formation .

- Experimental Design : Use DFT calculations to predict regioselectivity. Validate with Suzuki-Miyaura coupling or nitration experiments, analyzing products via X-ray crystallography.

- Data Contradictions : Unexpected para-substitution may arise from steric hindrance; use steric maps and Hammett parameters to rationalize deviations .

Advanced: How can researchers resolve contradictions in spectral data caused by isomeric impurities?

Answer:

- Methodology :

- Chromatography : Employ chiral columns (e.g., Chiralpak AD-H) or ion-pair reagents in HPLC to separate enantiomers or diastereomers.

- Isotopic Labeling : Introduce or labels to trace reaction pathways and identify impurities.

- Advanced NMR : Use 2D-COSY or NOESY to differentiate isomers with overlapping signals .

- Case Study : Similar challenges were noted in distinguishing this compound from its 4-fluoro isomer using HRMS .

Basic: What precautions are necessary for handling this compound due to its stability profile?

Answer:

- Storage : Store at 0–6°C under inert gas (Ar/N) to prevent oxidation of the alcohol moiety. Analogous bromo-fluoro-methanol derivatives are light-sensitive and require amber vials .

- Safety Protocols : Use fume hoods for reactions involving volatile intermediates (e.g., boronic acids or trifluoromethoxy derivatives) .

Advanced: How can researchers leverage this compound as an intermediate in medicinal chemistry?

Answer:

- Synthetic Applications :

- Validation : Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to predict target binding.

Advanced: What strategies mitigate the formation of boronic acid byproducts in Suzuki-Miyaura reactions involving this compound?

Answer:

- Optimization :

- Analysis : Monitor reaction via -NMR to detect boronic acid intermediates and adjust stoichiometry.

Basic: How can researchers validate the purity of this compound for publication?

Answer:

- Multi-Technique Approach :

- Documentation : Report all data with error margins and statistical validation (e.g., triplicate runs).

Advanced: How do solvent polarity and temperature affect the conformational stability of this compound?

Answer:

- Computational Modeling : Perform MD simulations in solvents like DMSO or chloroform to predict dominant conformers.

- Experimental Validation : Use variable-temperature NMR (−50°C to 50°C) to observe rotational barriers of the methoxy group .

- Contradictions : Discrepancies between calculated and observed conformers may indicate hydrogen bonding with protic solvents; test with CDOD .

Advanced: What role does this compound play in studying enzymatic oxidation of aromatic alcohols?

Answer:

- Biological Assays : Incubate with cytochrome P450 isoforms or alcohol dehydrogenases, monitoring metabolites via LC-MS/MS.

- Kinetic Analysis : Determine and using Michaelis-Menten plots. Compare to analogs like (3-Bromo-4-methylphenyl)methanol to assess substituent effects .

- Applications : Identify metabolic pathways for drug design or environmental degradation studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.